molecular formula C13H12N2O3 B3021162 Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate CAS No. 55613-22-4

Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate

Cat. No.: B3021162
CAS No.: 55613-22-4
M. Wt: 244.25 g/mol
InChI Key: JSIHCFJCICVJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Properties

IUPAC Name

ethyl 6-oxo-2-phenyl-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)10-8-14-11(15-12(10)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIHCFJCICVJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349690
Record name Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55613-22-4
Record name Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of sodium methoxide (16.5 g) and anhydrous ethanol (200 ml) is added benzamidine hydrochloride (16 g) at 0-5° C. The mixture is stirred at 0° C. for 30 minutes, and thereto is added dropwise a solution of diethyl ethoxymethylenemalonate (20 g) in anhydrous ethanol (50 ml) at the same temperature. After the addition, the mixture is stirred at room temperature for 30 minutes, and refluxed for 6 hours. The reaction mixture is concentrated under reduced pressure, and the residue is dissolved in water. To the mixture is added with stirring and drowpise hydrochloric acid at 0-5° C. until the pH value of the mixture is adjusted to pH 4. The precipitates are collected by filtration, washed with water, washed with diethyl ether, and washed with ethanol to give the desired compound (17.5 g).
Name
sodium methoxide
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
benzamidine hydrochloride
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
Reactant of Route 3
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate

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